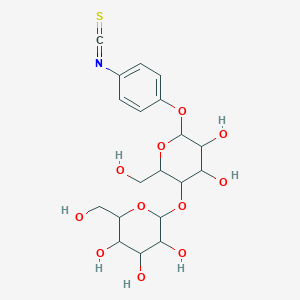

beta-D-Lactopyranosylphenyl isothiocyanate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: : Beta-D-Lactopyranosylphenyl isothiocyanate can be synthesized through the reaction of phenyl isothiocyanate with beta-D-lactopyranosyl derivatives. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine under controlled temperature conditions .

Industrial Production Methods:

化学反応の分析

Cyclization and Ring Closure Reactions

The cinnoline core participates in cyclization reactions. Key examples include:

-

Richter cyclization : Diazotized o-isopropenylanilines undergo cyclization to form 4-methylcinnolines, a method applicable to halogenated analogs .

-

Microwave-assisted synthesis : Methyl cinnoline-6-carboxylate derivatives are synthesized within Lycopodium clavatum sporopollenin microcapsules under microwave irradiation, achieving high yields (e.g., compound 3 with [M−H]⁻ peak at m/z = 444) .

Cross-Coupling Reactions

The cinnoline ring supports palladium-catalyzed cross-coupling:

-

Suzuki coupling : 6-Bromo-4-azidocinnoline reacts with aryl boronic acids to introduce substituents at the 6-position. For example, coupling with trifluoromethylphenyl boronic acid yields 6-aryl derivatives under anhydrous conditions (85–95% yield) .

-

SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) : 4-Azidocinnolines react with cyclooctynes to form triazole-linked derivatives (95% yield) .

Reduction and Oxidation Reactions

-

Reduction : Sodium-alcohol reduction of cinnolines can yield indole derivatives. For instance, 4-methylcinnoline reduces to 3-methylindole, though intermediates remain poorly characterized .

-

Oxidation : Epoxidation of cinnoline derivatives (e.g., with m-CPBA) produces oxirane-fused analogs (60% yield) .

Electrophilic Substitution

The ester group directs electrophilic substitution to specific ring positions:

-

Chlorination/Bromination : Halogenation at the 7-position is facilitated by the electron-withdrawing ester group. For example, 6-chloro-4-phenylcinnoline-3-carboxylates are synthesized via AlCl₃-mediated reactions .

-

Nitration : Nitro groups are introduced at the 3-position using diazotization techniques, as seen in the synthesis of 3-nitrocinnoline derivatives .

Biological Activity and Derivatives

Derivatives exhibit notable bioactivity:

| Derivative | Modification | Activity (MIC, µg/mL) | Source |

|---|---|---|---|

| CN-7 | 6-Trifluoroethyl sulfonamide | 12.5 (E. coli) | |

| 6-Aryl-4-triazolyl | Triazole-linked cinnoline | Antitubercular (12.5 µg/mL) |

科学的研究の応用

Beta-D-Lactopyranosylphenyl isothiocyanate has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of neoglycoproteins to study glycosylation processes.

Biology: Employed in probing the presence and sugar specificity of membrane proteins.

Medicine: Investigated for its potential antimicrobial properties.

Industry: Utilized in the development of new materials and biochemical assays.

作用機序

The mechanism of action of beta-D-Lactopyranosylphenyl isothiocyanate involves its isothiocyanate group, which can react with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify proteins and other molecules, thereby altering their function and activity . The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

類似化合物との比較

Similar Compounds

Phenyl isothiocyanate: A simpler isothiocyanate compound with similar reactivity.

Alpha-D-Mannopyranosylphenyl isothiocyanate: Another glycosidophenylisothiocyanate with a different sugar moiety.

Uniqueness: : Beta-D-Lactopyranosylphenyl isothiocyanate is unique due to its specific glycosylation pattern, which allows it to interact with a distinct set of biological molecules and pathways. This specificity makes it particularly useful in studying glycosylation processes and developing glycosylated biomolecules .

生物活性

Beta-D-Lactopyranosylphenyl isothiocyanate (β-D-LPITC) is a compound derived from glucosinolate, predominantly found in cruciferous vegetables. It has garnered attention for its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This article delves into the biological activity of β-D-LPITC, presenting relevant data, case studies, and research findings.

- Chemical Formula : C19H25NO11S

- Molecular Weight : 475.47 g/mol

- CAS Number : 96324-93-5

Anticancer Activity

Research indicates that β-D-LPITC exhibits significant anticancer effects. It induces apoptosis and inhibits cell proliferation in various cancer cell lines. For instance:

- Mechanism of Action : β-D-LPITC targets multiple signaling pathways involved in cancer progression, including the inhibition of NF-kB activation and modulation of reactive oxygen species (ROS) levels.

- Cell Lines Studied : Studies have demonstrated its efficacy against breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cells.

Antimicrobial Activity

β-D-LPITC has shown promising antimicrobial properties against a variety of pathogens:

- Bacteria : Effective against Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium.

- Fungi : Inhibitory effects noted against Candida albicans and Aspergillus niger.

Anti-inflammatory and Antioxidant Activities

The compound also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Its antioxidant activity helps in scavenging free radicals, thereby protecting cells from oxidative stress.

Research Findings

Case Studies

-

Cancer Research :

- A study evaluated the effects of β-D-LPITC on lung cancer cell lines, revealing a dose-dependent decrease in cell viability and increased apoptotic markers.

- Clinical trials are ongoing to assess its efficacy in combination with conventional chemotherapeutics.

-

Infectious Disease :

- A clinical trial assessed the antimicrobial efficacy of β-D-LPITC in patients with chronic infections, showing significant reductions in pathogen load.

Applications

This compound is being explored for various applications:

- Cancer Therapy : As a potential adjunct therapy to enhance the efficacy of existing treatments.

- Food Industry : Investigated for its natural preservative properties due to its antimicrobial activity.

- Biomedical Imaging : Potential use as a contrast agent due to its unique chemical properties.

Limitations and Future Directions

Despite its promising biological activities, several limitations exist:

- Mechanism Elucidation : Further studies are required to fully elucidate the mechanisms underlying its biological effects.

- Synthesis Optimization : Improving synthetic routes could enhance yield and reduce costs.

- Clinical Trials : More comprehensive clinical trials are necessary to establish safety profiles and therapeutic efficacy.

特性

IUPAC Name |

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO11S/c21-5-10-12(23)13(24)15(26)19(29-10)31-17-11(6-22)30-18(16(27)14(17)25)28-9-3-1-8(2-4-9)20-7-32/h1-4,10-19,21-27H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHKRXUEFMEWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80410628 | |

| Record name | beta-D-Lactopyranosylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80410628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96324-93-5 | |

| Record name | beta-D-Lactopyranosylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80410628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Lactopyranosylphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。